2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

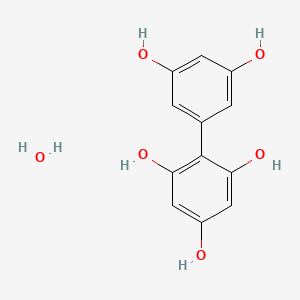

[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is a complex organic compound characterized by the presence of five hydroxyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate typically involves multi-step organic reactions. One common method includes the hydroxylation of biphenyl derivatives under controlled conditions. The reaction often employs catalysts such as palladium or platinum to facilitate the addition of hydroxyl groups to the biphenyl structure.

Industrial Production Methods

Industrial production of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in a less hydroxylated biphenyl.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less hydroxylated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is used as a precursor for the synthesis of more complex organic molecules. Its multiple hydroxyl groups make it a versatile building block for various chemical reactions.

Biology

The compound’s hydroxyl groups allow it to interact with biological molecules, making it useful in biochemical studies. It can be used to study enzyme-substrate interactions and other biochemical processes.

Medicine

In medicine, [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate has potential applications as an antioxidant due to its multiple hydroxyl groups. It may also be explored for its potential therapeutic effects in treating oxidative stress-related diseases.

Industry

Industrially, the compound can be used in the production of polymers and other materials. Its hydroxyl groups can participate in polymerization reactions, leading to the formation of novel materials with unique properties.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate involves its ability to donate hydrogen atoms from its hydroxyl groups. This property allows it to act as an antioxidant, neutralizing free radicals and preventing oxidative damage. The compound may also interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

Biphenyl: A simpler compound with no hydroxyl groups, used as a starting material for the synthesis of more complex biphenyl derivatives.

[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol: The non-hydrated form of the compound, which lacks the water molecule associated with the hydrate form.

Uniqueness

[1,1’-Biphenyl]-2,3’,4,5’,6-pentaol hydrate is unique due to its multiple hydroxyl groups and the presence of a water molecule in its structure. This hydration can influence its chemical reactivity and physical properties, making it distinct from its non-hydrated counterpart and other biphenyl derivatives.

Biological Activity

2-(3,5-Dihydroxyphenyl)benzene-1,3,5-triol;hydrate, commonly known as phloroglucide hydrate (CAS Number: 491-45-2), is a polyphenolic compound recognized for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₀O₅

- Molecular Weight : 234.21 g/mol

- IUPAC Name : 2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol

- Synonyms : Phloroglucide hydrate, 1,1'-biphenyl-2,3',4,5',6-pentol

Antioxidant Activity

Phloroglucide hydrate exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals effectively due to its phenolic structure. A study reported that phloroglucide showed a IC50 value of 20.79 µM in DPPH radical scavenging assays, which is comparable to established antioxidants like trolox .

Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. In vitro studies on RAW264.7 macrophages demonstrated that phloroglucide hydrate significantly reduced the expression of these cytokines when stimulated by lipopolysaccharides (LPS) . This suggests potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Phloroglucide hydrate exhibits antimicrobial properties against various pathogens. In a study focusing on its antibacterial effects, it was found to have minimum inhibitory concentrations (MICs) comparable to conventional antibiotics against strains of Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 15 | Vancomycin |

| Escherichia coli | 20 | Ampicillin |

Anticancer Activity

Recent studies have highlighted the anticancer potential of phloroglucide hydrate. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators. For instance, a study indicated that treatment with phloroglucide hydrate resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM .

Case Studies

- Antioxidant Efficacy : A comparative study evaluated the antioxidant capacity of phloroglucide hydrate against vitamin C. The results indicated that at lower concentrations, phloroglucide was more effective in reducing oxidative stress markers in human fibroblast cells .

- Anti-inflammatory Mechanism : In a controlled experiment using LPS-stimulated RAW264.7 cells, phloroglucide was shown to inhibit the JAK2/STAT3 signaling pathway, leading to decreased production of inflammatory mediators .

- Anticancer Research : A recent investigation into the effects of phloroglucide on colorectal cancer cell lines revealed that it significantly inhibited tumor growth in vivo in murine models . The mechanism was attributed to its ability to induce G0/G1 phase arrest and promote apoptosis.

Properties

IUPAC Name |

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5.H2O/c13-7-1-6(2-8(14)3-7)12-10(16)4-9(15)5-11(12)17;/h1-5,13-17H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJTVCUYDNNZRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C2=C(C=C(C=C2O)O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.